molecular formula C20H21F3N6O5S B2430847 N-(1,3,4-thiadiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351591-88-2

N-(1,3,4-thiadiazol-2-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

Cat. No.: B2430847
CAS No.: 1351591-88-2
M. Wt: 514.48
InChI Key: PXVYOTDEAYNSGZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of a compound involves the procedures used to create it. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds, its behavior under various conditions, and the energy changes associated with these reactions .


Physical and Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, reactivity, and stability .

Scientific Research Applications

Molecular Structure and Synthesis

  • A study focused on the synthesis of a related compound, highlighting the molecular structure, which showed that the planes of the acetamide and 1,3,4-thiadiazole units are twisted. This structural insight is crucial for understanding the compound's chemical properties and potential applications in research (Ismailova et al., 2014).

Antioxidant and Antitumor Properties

  • Another research highlighted the synthesis and evaluation of certain N-substituted-2-amino-1,3,4-thiadiazoles, which included compounds similar to the specified chemical. These compounds demonstrated significant antioxidant and antitumor activities, suggesting potential for further exploration in cancer research and therapy (Hamama et al., 2013).

Role in ACAT Inhibition

  • A study identified a closely related compound as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which is significant for research in cholesterol metabolism and related diseases (Shibuya et al., 2018).

Antimicrobial and Antioxidant Agents

  • Research on benzodiazepines bearing benzimidazole and indole moieties, which include structures similar to the compound , showed potent antimicrobial activity and good antioxidant properties. These findings are valuable for the development of new antimicrobial agents (Naraboli & Biradar, 2017).

Insecticidal Applications

  • A study on heterocycles incorporating a thiadiazole moiety, similar to the compound , demonstrated insecticidal properties against certain pests, indicating potential for agricultural applications (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level. This is particularly relevant for compounds used as drugs or catalysts .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications, and ways to improve its synthesis .

Properties

IUPAC Name

oxalic acid;N-(1,3,4-thiadiazol-2-yl)-2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6OS.C2H2O4/c19-18(20,21)16-23-13-3-1-2-4-14(13)27(16)9-12-5-7-26(8-6-12)10-15(28)24-17-25-22-11-29-17;3-1(4)2(5)6/h1-4,11-12H,5-10H2,(H,24,25,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVYOTDEAYNSGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)CC(=O)NC4=NN=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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